molecular formula C6H4BrN3 B1272155 3-Bromoimidazo[1,2-a]pyrazine CAS No. 57948-41-1

3-Bromoimidazo[1,2-a]pyrazine

Cat. No. B1272155
CAS RN: 57948-41-1
M. Wt: 198.02 g/mol
InChI Key: OZNGJOXLTIENCF-UHFFFAOYSA-N
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Patent
US08513248B2

Procedure details

Imidazo[1,2-a]pyrazine (1.191 g, 10 mmol, Intermediate 1) and sodium acetate (0.984 g, 12.00 mmol) were suspended in methanol (10 ml) saturated with potassium bromide (excess) and cooled to −10° C. Bromine (0.515 mL, 10.00 mmol) was added dropwise and the mixture stirred at −10° C. for 10 min. The solution was quenched by the addition of 1N sodium sulfite solution (10 ml) and concentrated in vacuo. The residue was partitioned between ethyl acetate (100 ml) and 50% saturated sodium bicarbonate solution (100 ml). The aqueous phase was extracted with ethyl acetate (2×100 ml), combined, washed with brine (50 ml), dried over anhydrous sodium sulfate and concentrated to give crude 3-bromoimidazo[1,2-a]pyrazine (1.66 g, 8.38 mmol, 84% yield) that was used in subsequent steps without further purification 3-bromoimidazo[1,2-a]pyrazine (1.66 g, 8.38 mmol, 84% yield).
Quantity
1.191 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.984 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.515 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12.C([O-])(=O)C.[Na+].[Br-:15].[K+].BrBr>CO>[Br:15][C:3]1[N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]2=[N:1][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.191 g
Type
reactant
Smiles
N=1C=CN2C1C=NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2C1C=NC=C2
Step Three
Name
Quantity
0.984 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Step Five
Name
Quantity
0.515 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −10° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched by the addition of 1N sodium sulfite solution (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (100 ml) and 50% saturated sodium bicarbonate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.38 mmol
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.